molecular formula C13H15N3O B1498922 1-Quinoxalin-2-yl-piperidin-3-ol CAS No. 1099941-89-5

1-Quinoxalin-2-yl-piperidin-3-ol

Cat. No.: B1498922
CAS No.: 1099941-89-5
M. Wt: 229.28 g/mol
InChI Key: AAPYGUQGERDZGB-UHFFFAOYSA-N
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Description

1-Quinoxalin-2-yl-piperidin-3-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Quinoxalin-2-yl-piperidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoxaline moiety linked to a piperidin-3-ol structure. Its molecular formula is C12H14N2OC_{12}H_{14}N_{2}O, and it possesses unique structural features that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antifungal Activity : It has been shown to inhibit the efflux pumps in Candida albicans, potentially reversing antifungal resistance. This activity was assessed through minimum inhibitory concentration (MIC) evaluations against strains overexpressing the CaCdr1p and CaMdr1p transporters .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including those with BRCA mutations, by acting as a PARP-1 inhibitor. This mechanism leads to synthetic lethality in DNA-repair-deficient cells .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to bind to specific enzymes, disrupting their functions. For instance, as a PARP inhibitor, it enhances DNA damage in cancer cells lacking functional repair mechanisms .
  • Transporter Modulation : It modulates the activity of membrane transporters involved in drug resistance, making it a candidate for combination therapies with existing antifungal agents .

Table 1: Antifungal Activity Against Candida albicans

CompoundMIC (µM)Resistance Index
This compound1508
Control (Fluconazole)50-

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-436 (BRCA1-mutated)20PARP inhibition
HeLa25DNA damage induction

Case Studies

  • Antifungal Study : A study evaluated the efficacy of various quinoxaline derivatives, including 1-quinoaxlin-2-y-piperidin-3-ol, against Candida albicans. The results indicated that this compound significantly inhibited the growth of resistant strains when combined with fluconazole, suggesting its potential as an adjuvant therapy .
  • Cancer Treatment Research : In a preclinical trial involving BRCA-deficient cancer models, 1-quinoaxlin-2-y-piperidin-3-ol was shown to enhance the cytotoxic effects of chemotherapeutic agents by inhibiting PARP activity. This synergistic effect underscores its potential role in targeted cancer therapy .

Properties

IUPAC Name

1-quinoxalin-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-10-4-3-7-16(9-10)13-8-14-11-5-1-2-6-12(11)15-13/h1-2,5-6,8,10,17H,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPYGUQGERDZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655382
Record name 1-(Quinoxalin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099941-89-5
Record name 1-(Quinoxalin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carbobenzoxyphenylalanine
Carbobenzoxyphenylalanine
1-Quinoxalin-2-yl-piperidin-3-ol
Carbobenzoxyphenylalanine
Carbobenzoxyphenylalanine
1-Quinoxalin-2-yl-piperidin-3-ol
Carbobenzoxyphenylalanine
Carbobenzoxyphenylalanine
1-Quinoxalin-2-yl-piperidin-3-ol
Carbobenzoxyphenylalanine
Carbobenzoxyphenylalanine
1-Quinoxalin-2-yl-piperidin-3-ol
Reactant of Route 5
1-Quinoxalin-2-yl-piperidin-3-ol
Carbobenzoxyphenylalanine
Carbobenzoxyphenylalanine
1-Quinoxalin-2-yl-piperidin-3-ol

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